Fenpropathrin-13C6

Description

Contextualizing Fenpropathrin (B1672528) within Pyrethroid Agrochemicals in Modern Environmental Science

Fenpropathrin is a synthetic pyrethroid, a class of insecticides chemically similar to the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. wikipedia.orgwikipedia.org Developed to be more stable in light and air than their natural counterparts, synthetic pyrethroids have become widely used in agriculture to control a broad spectrum of insects and mites on crops such as fruits, vegetables, and cotton. wikipedia.orgwikipedia.orgijbpas.com Fenpropathrin acts as a contact and ingestion insecticide, affecting the nervous system of pests by interfering with voltage-gated sodium channels, which leads to paralysis and death. wikipedia.org

From an environmental science perspective, the fate and transport of pyrethroids like fenpropathrin are of significant interest. Fenpropathrin has a low aqueous solubility and can bind to soil particles. herts.ac.ukidph.state.il.us Its persistence in the environment varies depending on conditions; it is subject to degradation by both soil microbes and sunlight. wikipedia.orgijbpas.com The half-life of fenpropathrin in soil under aerobic conditions is reported to be between 11 and 17 days. wikipedia.org Because of their widespread application, understanding the environmental pathways and degradation of these compounds is crucial for monitoring agricultural ecosystems. amazonaws.com

Rationale for Stable Isotope Labeling in Pesticide Research: Focus on Carbon-13 Enrichment

In modern analytical chemistry and environmental research, stable isotope labeling is a powerful technique for tracing and quantifying chemical compounds. altascientific.cn Fenpropathrin-13C6 is a form of fenpropathrin that has been synthesized to include six Carbon-13 (¹³C) atoms in its molecular structure. Carbon-13 is a naturally occurring, non-radioactive (stable) isotope of carbon.

The primary rationale for using ¹³C-labeled compounds like this compound is their application as internal standards in quantitative analysis, particularly in methods involving mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). altascientific.cn Because this compound is chemically identical to the unlabeled compound, it behaves the same way during sample preparation, extraction, and chromatographic analysis. However, its increased molecular weight allows it to be distinguished from the native analyte by the mass spectrometer. altascientific.cn

This approach, known as isotope dilution mass spectrometry, significantly improves the accuracy and precision of measurements. By adding a known quantity of the labeled standard to a sample, researchers can correct for any loss of the target analyte during the analytical process, enabling the highly accurate quantification of trace levels of fenpropathrin in complex environmental matrices like soil, water, and food products. altascientific.cnoup.com

Historical and Current Significance of Isotopic Tracers in Agrochemical Environmental Fate Studies

The use of isotopic tracers in pesticide research began around the same time as the advent of synthetic organic pesticides in the 1940s. iaea.org Initially, research relied heavily on radioisotopes, such as Carbon-14 (¹⁴C), to study the metabolism, degradation, and environmental distribution of agrochemicals. iaea.org These radiolabeled compounds allowed scientists to track the movement of pesticides in soil, water, and within organisms, providing essential data for evaluating their safety and environmental impact.

While radiotracers are still valuable, the use of stable isotopes like Carbon-13, Nitrogen-15, and Deuterium (²H) has become increasingly important. iaea.orgresearchgate.net Stable isotope probing (SIP) is a modern technique that uses compounds labeled with stable isotopes to identify microorganisms responsible for pesticide degradation in situ, linking their ecological function to their identity. mdpi.comnih.gov

Furthermore, the field of Compound-Specific Isotope Analysis (CSIA) analyzes the natural isotopic ratios (e.g., ¹³C/¹²C) within contaminant molecules themselves. mdpi.comtandfonline.com As a pesticide degrades, the isotopic ratio of the remaining compound changes in a predictable way. This "isotopic fractionation" provides clues about the degradation pathways and can help differentiate between biotic and abiotic degradation processes. mdpi.com By comparing the isotopic signature of a pesticide found in the environment to that of known sources, CSIA can also be used to trace pollution back to its origin. mdpi.comtandfonline.com The use of well-defined stable isotope-labeled standards, such as this compound, is fundamental to the accuracy of the advanced analytical methods that underpin these modern environmental fate studies. altascientific.cn

Data Tables

Table 1: Physicochemical Properties of Fenpropathrin This table summarizes key properties of the parent compound, fenpropathrin.

| Property | Value | Source |

| IUPAC Name | [Cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | wikipedia.org |

| Molecular Formula | C₂₂H₂₃NO₃ | wikipedia.orgnih.gov |

| Molar Mass | 349.430 g·mol⁻¹ | wikipedia.org |

| Water Solubility | 0.0141 mg/L at 25 °C | nih.gov |

| Soil Half-Life (Aerobic) | 11 to 17 days | wikipedia.org |

| LogP (Octanol-Water Partition Coefficient) | 6.0 | herts.ac.uk |

Table 2: Research Applications and Analytical Methods for Fenpropathrin This table outlines various research findings and analytical techniques used for the detection of fenpropathrin, where a labeled standard like this compound would be employed for quantification.

| Research Focus | Analytical Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Source |

| Residue Determination | High-Performance Liquid Chromatography (HPLC) with UV-VIS Detector | Dried Strawberries | LOD: 3.2 µg/L | oup.com |

| Residue Analysis | Gas Chromatography with Electron Capture Detector (GC-ECD) | Black Tea | LOQ: 0.05 mg/kg | fao.org |

| Residue Analysis | High-Performance Thin-Layer Chromatography (HPTLC) | Tea | LOD: 20 ng | caass.org.cn |

| Multi-residue Analysis | Gas Chromatography with Mass Spectrometry (GC-MS) | Potatoes and Tomatoes | - | innovareacademics.in |

| Environmental Fate | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Concrete Surfaces | - | researchgate.net |

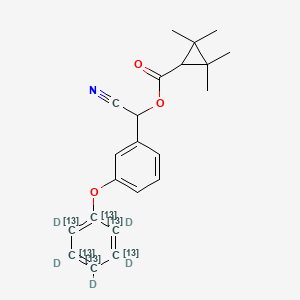

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO3 |

|---|---|

Molecular Weight |

360.41 g/mol |

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5+1D,6+1D,7+1D,10+1D,11+1D,16+1 |

InChI Key |

XQUXKZZNEFRCAW-KVIQPSAWSA-N |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Routes and Isotopic Characterization of Fenpropathrin 13c6

Chemical Precursors and Isotopic Labeling Strategies for Carbon-13 Incorporation

The synthesis of fenpropathrin (B1672528) involves the esterification of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methanol. nih.gov A common method for its preparation involves reacting 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride. This intermediate then reacts with 3-phenoxy benzaldehyde (B42025) and sodium cyanide in a one-step reaction to yield fenpropathrin. google.comgoogle.com

For the synthesis of Fenpropathrin-13C6, the isotopic labels are strategically introduced through ¹³C-labeled precursors. The specific positions of the six ¹³C atoms are crucial for its use as an internal standard in analytical chemistry. While the exact proprietary synthesis methods are not publicly detailed, the labeling would likely involve the use of a ¹³C-labeled phenyl ring precursor for the 3-phenoxybenzyl moiety. This ensures that the resulting this compound has a distinct and known mass difference from the unlabeled compound.

Isotopic labeling strategies often aim for high isotopic enrichment to ensure that the labeled compound can be clearly distinguished from its natural abundance counterpart. nih.gov The choice of labeled precursors is a critical step, often involving custom synthesis to incorporate the ¹³C atoms at specific, stable positions within the molecule.

Table 1: Key Chemical Precursors for Fenpropathrin Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| 2,2,3,3-tetramethylcyclopropanecarboxylic acid | C8H14O2 | Forms the cyclopropanecarboxylate (B1236923) portion of the final molecule. nih.gov |

| 3-Phenoxybenzaldehyde (B142659) | C13H10O2 | Provides the 3-phenoxybenzyl backbone. google.comgoogle.com |

| Sodium Cyanide | NaCN | Source of the cyano group. google.comgoogle.com |

| Thionyl Chloride | SOCl2 | Used to activate the carboxylic acid to an acyl chloride. google.comgoogle.com |

Analytical Confirmation of Isotopic Purity and Molecular Structure for this compound

Following synthesis, rigorous analytical testing is essential to confirm the molecular structure, isotopic purity, and enrichment of this compound. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netmdpi.com

¹³C NMR spectroscopy is a powerful technique for determining the position and level of ¹³C enrichment in a molecule. nih.gov In a ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced compared to a spectrum of unlabeled fenpropathrin. nih.govlibretexts.org The absence of significant peaks at the chemical shifts of the unlabeled carbons confirms high isotopic purity. libretexts.org

The chemical shifts in the ¹³C NMR spectrum provide information about the chemical environment of each carbon atom. youtube.com For instance, the carbon of the cyano group and the carbons in the aromatic rings will have characteristic chemical shifts. nih.govlibretexts.org By comparing the spectrum of the labeled compound to that of an unlabeled standard, chemists can verify that the ¹³C atoms have been incorporated into the desired positions. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Unlabeled Fenpropathrin

| Carbon Environment | Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| Aromatic C-O | ~158 |

| Aromatic C-H | 115-135 |

| Cyano (C≡N) | ~116 |

| Ester C-O-C | ~62 |

| Cyclopropyl (B3062369) C | 32-35 |

| Methyl C | 16-23 |

| Note: These are approximate values and can vary based on the solvent and specific instrument conditions. nih.gov |

Mass spectrometry (MS) is a key technique for confirming the molecular weight and isotopic abundance of this compound. usgs.gov When analyzed by MS, this compound will show a molecular ion peak that is six mass units higher than that of unlabeled fenpropathrin (molecular weight approximately 349.4 g/mol ). nih.govnist.gov The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the isotopic enrichment. mdpi.com

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often used for the analysis of pyrethroids like fenpropathrin. usgs.goveurl-pesticides.euinnovareacademics.in These methods provide both separation of the compound from any impurities and its mass spectrometric analysis. ca.gov In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide further structural information, confirming the location of the isotopic labels within the molecule. eurl-pesticides.euca.gov For this compound, specific fragment ions containing the ¹³C-labeled phenyl ring would be observed at a mass six units higher than the corresponding fragments from the unlabeled compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

Optimization of Synthetic Pathways for Enhanced Isotopic Yield and Chemical Purity

The optimization of the synthetic route is crucial for maximizing the yield and purity of this compound, which is particularly important given the high cost of isotopically labeled starting materials. Reaction conditions such as temperature, reaction time, and the choice of solvents and catalysts are carefully controlled to improve efficiency and minimize the formation of byproducts. google.comgoogle.com

For instance, the esterification reaction can be optimized by carefully controlling the addition of the acyl chloride to the mixture of 3-phenoxybenzaldehyde and sodium cyanide. google.com Purification of the final product is also a critical step. Techniques like recrystallization or preparative chromatography are employed to remove any unreacted starting materials or byproducts, ensuring a high chemical purity of the final labeled compound. google.com The goal is to achieve a product with high isotopic enrichment and chemical purity, making it a reliable standard for analytical applications. vanderbilt.edu

Advanced Analytical Methodologies Utilizing Fenpropathrin 13c6

Isotope Dilution Mass Spectrometry (IDMS) for Ultrace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and precision in quantitative analysis. The methodology involves adding a known quantity of an isotopically labeled standard, such as Fenpropathrin-13C6, to a sample before any extraction or cleanup procedures. mdpi.com Because the labeled standard is chemically identical to the native analyte (fenpropathrin), it experiences the same physical and chemical effects throughout the entire analytical process, including extraction losses, matrix-induced signal suppression or enhancement, and instrument variability. scholars.direct By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix interferences. ucl.ac.uk This approach is particularly crucial for ultratrace quantification in complex environmental and biological matrices where significant signal variability is common. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Protocols

Gas chromatography coupled with mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrethroid insecticides. oup.com For fenpropathrin (B1672528) analysis, GC-MS and the more selective GC-MS/MS are frequently employed. usgs.gov In these protocols, this compound serves as an ideal internal standard. eag.com

A typical GC-MS/MS protocol involves the extraction of fenpropathrin from the sample matrix, often using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE). mdpi.comiaees.org The extract is then concentrated and injected into the GC system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. oup.com The separated compounds then enter the mass spectrometer, where they are ionized. In tandem mass spectrometry (MS/MS), a specific precursor ion for both fenpropathrin and this compound is selected, fragmented, and specific product ions are monitored for quantification, providing high selectivity and reducing background noise. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical for correcting instrumental variability, especially in negative chemical ionization (NCI) mode, which is often used for pyrethroid analysis and can be prone to detector drift. eag.com

Table 1: Illustrative GC-MS/MS Parameters for Fenpropathrin Analysis

| Parameter | Setting | Purpose |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | Separation of analytes |

| Injector Temp | 280 °C | Vaporization of sample |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Elution and separation |

| Carrier Gas | Helium | Mobile phase |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Ion formation |

| MS/MS Transition (Quantifier) | e.g., m/z 181 → 152 | Specific detection of Fenpropathrin usgs.gov |

| MS/MS Transition (Qualifier) | e.g., m/z 181 → 127 | Confirmation of Fenpropathrin identity usgs.gov |

| Internal Standard | This compound | Quantification and quality control |

Note: Specific parameters may vary based on the instrument and matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

For pyrethroids that are less volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a powerful alternative to GC-MS. oup.com Fenpropathrin and its degradates can be effectively analyzed using these methods. epa.gov The use of this compound as an internal standard is equally crucial in LC-MS/MS to compensate for matrix effects and ensure accurate quantification. nih.govresearchgate.net

In a typical LC-MS/MS protocol, the sample extract is injected into the LC system, where analytes are separated on a column (commonly a C18 column) based on their partitioning between the mobile phase and the stationary phase. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. usgs.gov Similar to GC-MS/MS, the LC-MS/MS system is set to monitor specific precursor-to-product ion transitions for both the target analyte and this compound, enabling highly selective and sensitive detection. nih.govshimadzu.com

Table 2: Example LC-MS/MS Parameters for Fenpropathrin Analysis

| Parameter | Setting | Purpose |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Separation of analytes |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile | Elution of analytes |

| Flow Rate | 0.3 mL/min | Control of retention time |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Ion formation |

| MS/MS Transition (Quantifier) | Specific m/z for Fenpropathrin | Specific detection |

| MS/MS Transition (Qualifier) | Specific m/z for Fenpropathrin | Confirmation of identity |

| Internal Standard | This compound | Quantification and quality control |

Note: Specific parameters and transitions must be optimized for the instrument in use.

Application of this compound as an Internal Standard in Environmental Sample Analysis

The analysis of environmental samples such as soil, water, sediment, and biota for pesticide residues is inherently challenging due to the complexity of the sample matrices. scholars.directnih.gov These matrices contain numerous co-extracted substances that can interfere with the analysis, causing signal suppression or enhancement in the mass spectrometer. nih.gov this compound is ideally suited to overcome these challenges when used as an internal standard. scholars.directeag.com

When added to an environmental sample at the beginning of the workflow, this compound acts as a surrogate that mimics the behavior of the native fenpropathrin. eag.com It corrects for losses during complex extraction procedures, such as microwave-assisted extraction for soils or solid-phase extraction (SPE) for water, and subsequent multi-step cleanups designed to remove interfering compounds. usgs.gov For instance, in the analysis of pyrethroids in wastewater and biosolids, deuterium-labeled analogues have been shown to significantly improve accuracy by correcting for matrix effects. scholars.direct Similarly, this compound ensures that the final calculated concentration of fenpropathrin is accurate, even if the absolute recovery of the analyte is variable or less than 100%.

Research findings have demonstrated the utility of isotopically labeled standards in various environmental matrices. For example, methods have been developed for the determination of pyrethroids in water and sediment using GC/MS, where the use of internal standards is a key part of the methodology. usgs.gov Studies on pesticide residues in vegetables and other food commodities also rely heavily on isotopically labeled internal standards to achieve the low detection limits and high accuracy required for regulatory compliance and food safety assessment. mdpi.com

Method Validation and Quality Assurance in Complex Environmental Matrices

The use of this compound is a cornerstone of robust method validation and ongoing quality assurance in analytical laboratories. Method validation ensures that an analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Linearity: Calibration curves are constructed by plotting the response ratio (native analyte peak area / internal standard peak area) against the concentration of the native analyte. The use of this compound helps to establish a stable and linear response over a wide concentration range. iaees.org

Accuracy: Accuracy is typically assessed through recovery experiments in spiked matrix samples. By adding a known amount of fenpropathrin to a blank matrix (e.g., soil, water) that has already been spiked with this compound, the method's ability to accurately measure the analyte can be determined. Acceptable recoveries, often in the range of 70-120%, demonstrate the method's accuracy. mdpi.com

Precision: Precision, measured as the relative standard deviation (RSD) of replicate measurements, is also improved. This compound corrects for random variations in sample processing and instrument response, leading to lower RSDs.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com By reducing variability and improving signal-to-noise ratios, the use of an isotopic internal standard can help achieve lower and more reliable LODs and LOQs, which is critical for monitoring low levels of contaminants in the environment. nih.goviaees.org

Table 3: Typical Method Validation Results for Pyrethroid Analysis Using an Isotopic Internal Standard

| Validation Parameter | Typical Result | Reference |

| Linearity (R²) | > 0.99 | mdpi.comiaees.org |

| Accuracy (Recovery) | 70% - 120% | mdpi.com |

| Precision (RSD) | < 15% | nih.gov |

| LOQ (mg/kg) | 0.0002 - 0.02 | mdpi.com |

In routine quality assurance, this compound is added to every sample, blank, and quality control standard. Monitoring its response provides a continuous check on the performance of the entire analytical system, from extraction to detection, ensuring the reliability and defensibility of the generated data. nih.gov

Environmental Fate and Transport Dynamics of Fenpropathrin Studied with Isotopic Tracers

Degradation Kinetics and Mechanistic Pathways in Environmental Compartments

The degradation of fenpropathrin (B1672528) in the environment is a multifaceted process influenced by biotic and abiotic factors. Isotopic labeling enables researchers to follow the molecule's transformation, identifying key breakdown pathways and the rates at which they occur.

Aerobic and Anaerobic Degradation in Soil and Sediment Systems

Studies have shown that fenpropathrin degradation is significantly more rapid under aerobic conditions compared to anaerobic ones. In aerobic soil, microorganisms play a crucial role in the breakdown of the fenpropathrin molecule. issas.ac.cnwikipedia.org Research using [phenoxyphenyl-¹⁴C]-fenpropathrin demonstrated that after 365 days in aerobic soil, only 18.4% of the initial dose remained as the parent compound. fao.org The degradation proceeds primarily through the cleavage of the ester bond, a common pathway for pyrethroids. fao.org

Under anaerobic conditions, the degradation of fenpropathrin is substantially slower, with a half-life extending beyond a year. wikipedia.org This indicates that in oxygen-depleted environments like flooded soils or deep sediments, fenpropathrin is likely to be more persistent.

The degradation of fenpropathrin in soil generally follows first-order or pseudo-first-order kinetics. amazonaws.com The half-life of fenpropathrin in soil under aerobic conditions has been reported to be in the range of 11 to 17 days. wikipedia.org One study noted a half-life of approximately 4 weeks in moist soil, which extended to 16 weeks in drier soil. fao.org In coastal sediments, the degradation of fenpropathrin also followed pseudo-first-order kinetics, with microbial degradation being the predominant process over chemical degradation.

| Environmental System | Condition | Half-Life (t½) | Degradation Kinetics | Reference |

| Soil | Aerobic | 11 - 17 days | First-order | wikipedia.org |

| Moist Soil (70-75% field capacity) | Aerobic | ~4 weeks | Not Specified | fao.org |

| Dry Soil (16% water content) | Aerobic | 16 weeks | Not Specified | fao.org |

| Soil | Anaerobic | >1 year | Not Specified | wikipedia.org |

| Coastal Sediment | Anoxic | Not Specified | Pseudo-first-order |

Photolytic Degradation Processes under Simulated and Natural Conditions

Photodegradation is another significant pathway for the dissipation of fenpropathrin, particularly for residues on surfaces exposed to sunlight. fao.org Irradiation with both ultraviolet and simulated sunlight has been shown to enhance the degradation of fenpropathrin. nih.gov The process typically follows pseudo-first-order kinetics. nih.gov

On the surface of a sterilized sandy loam, the half-life of fenpropathrin was found to be in the range of 3 to 4 days when irradiated with natural sunlight. wikipedia.org Studies using ¹⁴C-labeled fenpropathrin have identified that irradiation significantly accelerates its degradation. fao.org The primary degradation product under irradiation was identified as CONH₂-fenpropathrin, which is formed through the hydrolysis of the cyano group. fao.org

The rate of photolytic degradation is influenced by the surrounding medium. For instance, degradation rates were observed to be faster in hexane, followed by a methanol/water mixture, and were slowest in acetone. nih.gov The presence of certain substances can also affect the rate; acetone, humic acid, and riboflavin (B1680620) were found to accelerate photodegradation, while L-ascorbic acid had a slowing effect. nih.gov

Influence of Environmental Parameters on Degradation Rates

Several environmental parameters significantly influence the rate at which fenpropathrin degrades in soil and aquatic systems.

Microbial Activity : The presence of microorganisms is a primary driver of fenpropathrin degradation in soil. issas.ac.cn Studies have shown that fenpropathrin decomposes much more rapidly in unsterilized soil compared to sterilized soil, highlighting the importance of microbial breakdown. issas.ac.cnnih.gov Specific bacterial strains, such as Sphingomonas sp. and Bacillus sp., have been identified as being capable of degrading fenpropathrin. nih.govresearchgate.netnih.gov

pH : Soil and water pH play a critical role in the degradation process. Fenpropathrin is stable to hydrolysis at acidic (pH 5) and neutral (pH 7) conditions but undergoes moderate hydrolysis at alkaline pH (pH 9). fao.orgregulations.gov Degradation has been observed to be faster in alkaline soils than in acidic soils. issas.ac.cn

Temperature : Temperature affects both microbial activity and the rates of chemical reactions. An increase in temperature generally leads to faster degradation of pyrethroids. frontiersin.org For instance, the degradation of the related pyrethroid cypermethrin (B145020) was found to increase when the temperature was raised from 25°C to 35°C. frontiersin.org

Moisture Content : Soil moisture content influences microbial activity and the availability of the pesticide for degradation. The half-life of fenpropathrin has been shown to be shorter in moist soils compared to drier conditions. fao.org Increasing soil moisture content has been demonstrated to decrease the half-life of other pyrethroids. frontiersin.org

Sorption and Desorption Behavior in Soil and Sediment Systems

The fate and transport of fenpropathrin are also heavily dependent on its interaction with soil and sediment particles. Due to its hydrophobic nature, fenpropathrin has a strong tendency to adsorb to soil organic matter and clay particles. regulations.govnih.gov This process reduces its concentration in the soil solution, thereby limiting its mobility and bioavailability.

Adsorption Isotherms and Kinetic Modeling

The adsorption of fenpropathrin to soil and sediment can be described by various isotherm models, with the Freundlich model often providing a good fit to experimental data. nih.govherts.ac.uk The Freundlich equation relates the amount of adsorbed pesticide to the equilibrium concentration in the solution. herts.ac.uk A study on acidic soil reported a Freundlich adsorption constant (Kf) of 2.89 for fenpropathrin, indicating a high adsorption capacity. nih.gov

The kinetics of fenpropathrin adsorption often follow a pseudo-second-order model. researchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. frontiersin.org In a study of pyrethroid adsorption on coastal sediments, the process was found to match pseudo-second-order kinetics, with equilibrium being reached within four hours.

| Model | Parameter | Value | Soil Type | Reference |

| Freundlich | Kf | 2.89 | Acidic Soil | nih.gov |

| Pseudo-second-order | Not Specified | Good Fit | Coastal Sediment |

Desorption Hysteresis and Environmental Bioavailability in Soil and Sediment Matrices

Desorption is the process by which a sorbed chemical is released from the soil or sediment particles back into the solution. Often, the desorption process does not follow the same path as adsorption, a phenomenon known as hysteresis. mdpi.com This means that the pesticide is more strongly retained by the soil particles than predicted by the adsorption isotherm, leading to reduced mobility and bioavailability.

Studies have shown that fenpropathrin exhibits desorption hysteresis, indicating that its adsorption to soil is not completely reversible. nih.gov The desorption capacity of fenpropathrin was found to be lower than its primary metabolite, 3-phenoxybenzoic acid, suggesting that the parent compound is more persistent and less mobile in acidic soil. nih.gov This strong binding to soil particles can lead to the long-term sequestration of fenpropathrin residues, making them less available for microbial degradation or uptake by organisms but also creating a potential for slow, long-term release back into the environment. The phenomenon of desorption resistance has been observed for several hydrophobic organic compounds, including pyrethroids, and is related to sorbent characteristics like organic carbon content. nih.gov

Transport and Distribution Mechanisms in Terrestrial and Aquatic Ecosystems

Fenpropathrin's physicochemical properties—low water solubility, low vapor pressure, and a high octanol-water partition coefficient (Log K_ow = 6.0)—are the primary drivers of its transport and distribution in the environment. regulations.govcanada.ca These characteristics indicate a strong tendency for fenpropathrin to bind to organic matter and soil particles rather than remaining in water or moving through the atmosphere. canada.canih.gov

Terrestrial Ecosystems

In the terrestrial environment, fenpropathrin's mobility is significantly limited by its strong adsorption to soil. researchgate.net Studies using 14C-labeled fenpropathrin have demonstrated that the compound is generally immobile in soil. nih.gov

Sorption and Leaching: Fenpropathrin exhibits high soil organic carbon-water (B12546825) partition coefficient (K_oc) values, ranging from 5,000 to 340,000, which confirms its low potential for leaching. nih.gov Field and column leaching studies show that fenpropathrin residues, along with its main degradates, are typically found within the top 5 to 15 cm of the soil profile. canada.ca This strong binding to soil particles means there is a low risk of fenpropathrin migrating downwards to contaminate groundwater. canada.caresearchgate.netherts.ac.uk The degradation of fenpropathrin in soil is influenced by factors such as soil type, moisture, pH, and temperature. researchgate.net Aerobic soil metabolism studies show half-life (DT50) values ranging from 37 to 274 days. canada.ca

Runoff: While leaching is minimal, fenpropathrin can enter aquatic systems via surface runoff, primarily through the erosion of soil particles to which it is adsorbed. nih.gov Agricultural practices that minimize soil erosion, such as the use of vegetative filter strips, can effectively reduce the transport of fenpropathrin into adjacent water bodies. epa.gov

Table 1: Soil Fate Characteristics of Fenpropathrin

| Property | Value | Implication | Source |

|---|---|---|---|

| Log K_ow | 6.0 | High potential to bind to organic matter | regulations.govcanada.ca |

| K_oc (L/kg) | 5,000 - 340,000 | Immobile in soil | nih.gov |

| Aerobic Soil Half-Life (DT50) | 37 - 274 days | Slightly persistent to persistent | canada.ca |

| Primary Degradation Pathway | Microbial degradation, photolysis | Breaks down into various metabolites | fao.org |

| Leaching Potential | Low | Unlikely to reach groundwater | canada.caresearchgate.net |

Aquatic Ecosystems

Once fenpropathrin enters an aquatic environment, typically through spray drift or runoff, its hydrophobic nature dictates its distribution. canada.canih.gov

Partitioning to Sediment: Due to its low water solubility and high affinity for organic carbon, fenpropathrin rapidly partitions from the water column to suspended and bottom sediments. regulations.govresearchgate.net Sediments act as a sink, where the compound can persist and potentially affect benthic (sediment-dwelling) organisms. regulations.gov The degradation of fenpropathrin is slower in anaerobic aquatic environments, with half-life values ranging from 62 to 742 days, compared to 66 to 76 days in aerobic aquatic conditions. canada.ca

Bioaccumulation: Fenpropathrin's high octanol-water partition coefficient suggests a significant potential for bioaccumulation in aquatic organisms. regulations.govcanada.ca Laboratory studies have measured bioconcentration factors (BCFs) in fish ranging from 200 in muscle to 1400 in viscera, with a whole-body steady-state BCF of 830. canada.ca However, studies also indicate that depuration (the process of eliminating the chemical) can be rapid once the organism is no longer exposed, suggesting that while bioconcentration occurs, long-term bioaccumulation may be limited by metabolic processes in the organisms. canada.ca The compound can accumulate in aquatic life through direct absorption from water or ingestion of contaminated food and sediment. researchgate.net

Table 2: Aquatic Fate and Bioaccumulation of Fenpropathrin

| Property | Value | Implication | Source |

|---|---|---|---|

| Water Solubility | 0.0103 - 0.014 mg/L | Low solubility, partitions out of water | regulations.govcanada.ca |

| Aerobic Aquatic Half-Life (DT50) | 66 - 76 days | Moderately persistent | canada.ca |

| Anaerobic Aquatic Half-Life (DT50) | 62 - 742 days | Moderately persistent to persistent | canada.ca |

| Bioconcentration Factor (BCF) in fish (whole body) | 830 | Potential to accumulate in aquatic life | canada.ca |

| Primary Transport Route to Water | Spray drift, soil runoff | Enters aquatic systems from application sites | canada.canih.gov |

Metabolic and Degradation Pathway Elucidation of Fenpropathrin Utilizing Isotopic Labeling

Identification and Characterization of Transformation Products in Environmental and Biological Systems

The degradation of fenpropathrin (B1672528) proceeds through several key pathways, including ester hydrolysis, oxidation, and hydroxylation, leading to a range of transformation products. fao.orgfao.orgamazonaws.com The use of Fenpropathrin-13C6, where six carbon atoms in a specific part of the molecule (for instance, the phenoxybenzyl or cyclopropyl (B3062369) moiety) are replaced with the stable isotope 13C, would enable researchers to unequivocally track the fate of that molecular fragment.

In environmental systems such as soil and water, fenpropathrin degradation is influenced by both microbial activity and abiotic factors like photolysis. fao.orgepa.gov Aerobic soil metabolism studies have shown that fenpropathrin degrades with a half-life of approximately 11 to 34 days. amazonaws.comepa.govpakbs.org The primary degradation route involves the cleavage of the ester linkage, a process that would be readily traceable with this compound. fao.orgfao.org If the 13C label is on the phenoxybenzyl moiety, its transformation products, such as 3-phenoxybenzoic acid (3-PBA) and its hydroxylated derivatives (e.g., 4'-OH-3-PBA), would be labeled. fao.orgmdpi.comnih.gov Conversely, a label on the cyclopropyl ring would lead to labeled 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMPA) and its subsequent oxidized metabolites. fao.orgfao.org

In biological systems, such as in rats and plants, similar metabolic pathways are observed. fao.orgfao.org Studies using 14C-labeled fenpropathrin have demonstrated that after oral administration in rats, the compound is rapidly metabolized and excreted, with major metabolites found in urine and feces. fao.orgregulations.gov In plants like cotton and cabbage, fenpropathrin residues are found primarily on the leaf surfaces, with metabolism leading to many of the same degradation products seen in soil and animals. fao.orgamazonaws.com The application of this compound would allow for the precise identification of these metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), where the 13C-labeled products can be distinguished from the natural isotopic background. epa.gov

Table 1: Potential 13C-Labeled Transformation Products of Fenpropathrin This table outlines the major transformation products of fenpropathrin and indicates which products would be labeled depending on the initial position of the 13C6 label.

| Initial Label Position | Transformation Pathway | Labeled Transformation Product |

| Phenoxybenzyl Moiety | Ester Hydrolysis | 3-phenoxybenzoic acid (3-PBA) |

| Hydroxylation | 4'-OH-Fenpropathrin | |

| Ester Hydrolysis & Hydroxylation | 4'-OH-3-phenoxybenzoic acid (4'-OH-3-PBA) | |

| Ester Hydrolysis & Conjugation | 3-PBA-glycine conjugate | |

| Cyclopropyl Moiety | Ester Hydrolysis | 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMPA) |

| Oxidation of TMPA | TMPA-CH2OH | |

| Lactonization of TMPA-CH2OH | TMPA-CH2OH lactone |

This table is a representation of expected labeled products based on known metabolic pathways.

Stable Isotope Probing (SIP) for Unraveling Microbial Degradation Mechanisms

Stable Isotope Probing (SIP) is a powerful technique that links the metabolic function of microorganisms to their identity within a complex community, without the need for cultivation. researchgate.netnih.gov By introducing a substrate labeled with a heavy stable isotope, such as 13C, into an environmental sample, researchers can identify the microorganisms that actively incorporate the labeled atoms into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). researchgate.netwur.nl

The application of this compound in a SIP study would provide definitive evidence of in-situ biodegradation and identify the specific microbes responsible. nih.gov In a typical DNA-SIP experiment, soil or sediment contaminated with fenpropathrin would be incubated with this compound. Microorganisms capable of degrading fenpropathrin would assimilate the 13C into their biomass, leading to the formation of 13C-enriched DNA. This "heavy" DNA can then be separated from the "light" (12C) DNA of the non-utilizing microbial population by density gradient ultracentrifugation. researchgate.netwur.nl Subsequent sequencing of the 16S rRNA gene from the heavy DNA fraction reveals the phylogenetic identity of the active degraders.

This approach would overcome the limitations of traditional culture-based methods, which often fail to isolate the most relevant microorganisms that are active under real environmental conditions. nih.gov Studies have shown that fenpropathrin can alter soil microbial communities, with some bacteria being inhibited while others may be stimulated. nih.goviacademic.info For instance, a Clostridium species has been identified that can cometabolically transform fenpropathrin. ebi.ac.uk SIP using this compound could identify not only primary degraders that use it as a carbon and energy source but also organisms involved in cometabolism.

Table 2: Hypothetical DNA-SIP Experiment with this compound This table outlines the key steps and expected outcomes of a DNA-SIP experiment designed to identify fenpropathrin-degrading microbes.

| Experimental Step | Description | Expected Outcome |

| Incubation | Soil microcosm is incubated with this compound. | Microbes capable of degrading fenpropathrin incorporate 13C into their biomass. |

| DNA Extraction | Total DNA is extracted from the soil microcosm. | A mixture of 13C-labeled ("heavy") and unlabeled ("light") DNA is obtained. |

| Ultracentrifugation | The extracted DNA is subjected to density gradient ultracentrifugation. | Separation of the "heavy" DNA from the "light" DNA. |

| Fractionation & PCR | The gradient is fractionated, and DNA from each fraction is amplified via PCR. | The "heavy" fractions show a distinct band of amplified DNA. |

| Sequencing | The amplified DNA from the "heavy" fractions is sequenced. | Identification of the bacterial and fungal species responsible for fenpropathrin degradation. |

This table illustrates the theoretical application of DNA-SIP for fenpropathrin based on established methodologies.

Tracing Biotransformation Processes in Non-Target Organisms and Model Ecosystems

Fenpropathrin is known to be highly toxic to non-target organisms, particularly aquatic life. epa.govinformaticsjournals.co.incabidigitallibrary.org Understanding its biotransformation in these organisms is crucial for a complete environmental risk assessment. The use of this compound in studies with non-target organisms and in model ecosystems would provide a clear picture of its uptake, metabolism, and depuration.

Model ecosystems, or microcosms, are controlled experimental setups that simulate natural environments and are invaluable for studying the fate of pesticides. annualreviews.orgiupac.org These systems can include soil, water, sediment, and a variety of organisms, allowing for the investigation of complex interactions. annualreviews.orgiupac.org By introducing this compound into a model aquatic ecosystem containing, for example, algae, daphnids, and fish, researchers can trace the flow of the 13C label through the food web. This would reveal the extent of bioaccumulation and biomagnification of the parent compound and its metabolites. Analysis of tissues from these organisms would show which labeled transformation products are formed and where they accumulate. cabidigitallibrary.org

For example, a study on the fish Pethia conchonius showed that fenpropathrin can induce oxidative stress and genotoxicity. informaticsjournals.co.in Using this compound, one could precisely quantify the amount of fenpropathrin and its metabolites within different fish tissues (e.g., liver, muscle, fat) and link these concentrations to the observed toxicological effects. This provides a more direct connection between exposure, internal dose, and adverse outcomes. Furthermore, such studies can help validate and parameterize pesticide fate models, which are used to predict environmental concentrations and potential risks at a larger scale. julienmoeys.infoscience.gov The use of isotopically labeled compounds in microcosm studies is a well-established approach for obtaining a mass balance of a pesticide's fate, including degradation, mineralization, and incorporation into biomass. nih.gov

Applications of Fenpropathrin 13c6 in Environmental Tracing and Monitoring

Source Apportionment and Contaminant Tracking in Environmental Forensics

Environmental forensics utilizes scientific techniques to identify the source, age, and distribution of contaminants in the environment. fraunhofer.deacs.orgecetoc.orgca.gov The application of Fenpropathrin-13C6 is particularly valuable in scenarios with multiple potential sources of fenpropathrin (B1672528) contamination. nih.goviaea.orgmdpi.com By introducing a known quantity of this compound at a specific location, researchers can unequivocally track its movement and differentiate it from other sources of the same pesticide that may be present in the environment.

Compound-Specific Isotope Analysis (CSIA) is a key technique in this context. nih.govmdpi.com While CSIA typically analyzes the natural isotopic ratios of elements like carbon, the deliberate introduction of a heavily labeled compound like this compound provides a distinct and easily traceable signature. In a scenario where fenpropathrin is detected in a water body adjacent to several agricultural fields, it can be challenging to pinpoint the exact source of the contamination. If one of the fields was treated with this compound for research purposes, its presence in the water would definitively link that field to the contamination event.

Table 1: Hypothetical Data for Source Apportionment of Fenpropathrin in a Contaminated River

| Sample Location | Total Fenpropathrin Concentration (ng/L) | This compound Concentration (ng/L) | Calculated Contribution from Labeled Source (%) |

| Upstream Control | <1.0 | <0.1 | 0 |

| Field A Drainage | 25.4 | <0.1 | 0 |

| Field B Drainage (Labeled) | 32.8 | 32.5 | 99.1 |

| Field C Drainage | 18.2 | <0.1 | 0 |

| Downstream River | 15.7 | 4.1 | 26.1 |

Field-Scale Tracing Studies for Agrochemical Behavior Assessment

Understanding the behavior of agrochemicals under real-world conditions is essential for accurate risk assessment and the development of effective mitigation strategies. This compound is an invaluable tool in field-scale tracing studies designed to assess its mobility, degradation, and distribution in soil and water systems. iaea.orgresearchgate.netcopernicus.org

In such studies, a defined plot of land is treated with this compound. Over time, samples of soil at various depths, runoff water, and leachate are collected and analyzed for the presence of the labeled compound. This allows for the creation of a detailed mass balance, showing how much of the applied pesticide remains in the topsoil, how much has moved to deeper soil layers, how much is lost through surface runoff, and how much has leached into groundwater. nih.gov

These studies provide crucial data for validating and calibrating environmental fate models. For example, research using 13C-labeled herbicides has shown that the timing and intensity of rainfall events following application significantly influence the transport of the pesticide via surface runoff versus infiltration into the soil profile. researchgate.netcopernicus.org

Table 2: Illustrative Data from a Field-Scale Tracing Study with this compound

| Days After Application | Topsoil (0-10 cm) (% of Applied) | Subsoil (10-30 cm) (% of Applied) | Runoff Water (% of Applied) | Leachate (% of Applied) |

| 1 | 98.2 | 0.5 | 1.1 | <0.1 |

| 7 | 85.4 | 3.2 | 5.8 | 0.2 |

| 30 | 62.1 | 8.9 | 10.3 | 0.5 |

| 90 | 35.6 | 12.5 | 11.5 | 0.8 |

This interactive table demonstrates the dissipation of this compound from the topsoil and its movement into other environmental compartments over time.

Assessment of Long-Term Environmental Persistence and Bound Residue Formation

The long-term persistence of pesticides in the environment is a significant concern, as is the formation of non-extractable residues (NER), also known as bound residues. acs.orgnih.gov Bound residues are pesticide molecules that become strongly attached to soil organic matter and mineral surfaces, making them difficult to remove with conventional extraction methods. ecetoc.org The use of this compound allows for the accurate quantification and characterization of these bound residues.

By using a 13C-labeled compound, researchers can track the carbon from the fenpropathrin molecule even after it has become part of the non-extractable soil fraction. fraunhofer.deresearchgate.net This enables the differentiation between three types of NER:

Type I: The parent compound or its metabolites are physically entrapped or sequestered within the soil matrix.

Type II: The parent compound or its metabolites are covalently bonded to the soil organic matter.

Type III: The labeled carbon has been incorporated into the natural biomass of soil microorganisms following the degradation of the pesticide (biogenic NER).

Understanding the nature of bound residues is crucial for assessing their long-term environmental risk. While biogenic residues are considered harmless, sequestered and covalently bound residues may potentially be released back into the environment over time. Studies with other 13C-labeled pesticides have shown that a significant portion of the initially applied pesticide can be transformed into bound residues, with the proportion of each type of NER varying depending on soil properties and microbial activity. researchgate.net

Table 3: Characterization of this compound Non-Extractable Residues (NER) in Soil after 180 Days

| Soil Type | Total NER (% of Applied) | Type I (Sequestered) (% of Total NER) | Type II (Covalently Bound) (% of Total NER) | Type III (Biogenic) (% of Total NER) |

| Sandy Loam | 28.5 | 15.2 | 45.8 | 39.0 |

| Clay Loam | 45.2 | 22.1 | 58.4 | 19.5 |

| Organic Rich Soil | 58.9 | 18.7 | 65.3 | 16.0 |

This interactive table provides a hypothetical breakdown of the different types of non-extractable residues formed from this compound in various soil types, highlighting the importance of soil composition in the long-term fate of the pesticide.

Contribution to Environmental Modeling and Regulatory Science Frameworks from a Research Perspective

Parameterization of Environmental Fate Models with Fenpropathrin-13C6 Derived Data

Environmental fate models, which predict the transport, transformation, and ultimate destination of chemicals in the environment, are fundamental to risk assessment. The reliability of these models is directly dependent on the accuracy of their input parameters, such as degradation half-lives and sorption coefficients. Studies using this compound as a tracer allow for the precise determination of these critical parameters.

By introducing a known quantity of this compound into controlled laboratory systems (microcosms) that simulate soil or aquatic environments, scientists can meticulously track its dissipation over time. The use of the ¹³C label allows for clear differentiation from any pre-existing background levels of the pesticide or interfering compounds. This eliminates analytical ambiguity and leads to more accurate calculations of degradation rates under various conditions (e.g., aerobic vs. anaerobic) and in different environmental compartments. nih.gov

Similarly, the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which governs the mobility of a pesticide in soil, can be determined with greater certainty. nih.gov Fenpropathrin (B1672528) is known to have very high Koc values, indicating it binds strongly to soil and has low mobility. nih.gov Experiments with this compound can validate and refine these values, ensuring that models predicting potential leaching to groundwater are as accurate as possible. herts.ac.uk The precise data derived from these isotopic studies are used to parameterize and validate sophisticated environmental models, such as fugacity models, which estimate the distribution of a chemical among air, water, soil, and sediment. copernicus.org

Table 1: Key Environmental Fate Parameters of Fenpropathrin This interactive table provides essential data used in environmental fate modeling. These values are often refined through studies utilizing isotopically labeled compounds like this compound.

| Parameter | Value | Environmental Implication | Source |

| Log K_ow | 6.0 | High potential for bioaccumulation and strong adsorption to organic matter. | fao.org |

| Vapor Pressure | 5.48 x 10⁻⁶ mm Hg (20°C) | Exists in both vapor and particulate phases in the atmosphere. | nih.gov |

| Water Solubility | 0.0141 mg/L (25°C) | Very low solubility in water, tends to partition to sediment and soil. | nih.gov |

| Hydrolysis Half-life | ~200 days (pH 5 & 7), 17.1 days (pH 9) | Stable in neutral and acidic water but degrades more rapidly in alkaline conditions. | fao.org |

| Soil Half-life (Aerobic) | 11 - 17 days | Degrades moderately in the presence of oxygen in soil environments. | nih.gov |

Advancing Predictive Capabilities for Agrochemical Behavior in Complex Environmental Systems

A significant challenge in environmental monitoring is the accurate quantification of pesticide residues in complex matrices like soil, sediment, and water. Analyte loss during sample extraction and cleanup, along with matrix-induced signal suppression or enhancement in analytical instruments, can lead to significant inaccuracies. Isotope Dilution Mass Spectrometry (IDMS) using this compound as an internal standard is a powerful technique that overcomes these challenges. epa.govisotope.com

The IDMS method involves adding a known amount of this compound to an environmental sample at the beginning of the analytical procedure. epa.gov Because the labeled standard is chemically identical to the native (unlabeled) fenpropathrin, it experiences the same losses during extraction, concentration, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of fenpropathrin in the sample can be calculated with exceptional accuracy and precision, as the ratio remains constant regardless of sample loss. researchgate.netacs.org

This approach has been successfully applied to other pyrethroids, where the use of ¹³C-labeled standards resulted in high recovery rates and low limits of detection in complex samples like sediment and wastewater effluent. acs.orgresearchgate.net By providing highly reliable concentration data, this compound-based IDMS enhances the predictive power of models that simulate agrochemical transport and exposure, leading to more realistic risk assessments. acs.org

Table 2: Research Findings on Analytical Accuracy Improvement using Isotope Dilution This table illustrates the typical improvements in data quality achieved when using stable isotope-labeled standards for pyrethroid analysis in environmental samples, based on findings for similar compounds.

| Analytical Method | Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) | Key Advantage | Source |

| Conventional GC/MS | Sediment | Pyrethroids | 50-130% | Often >20% | Standard approach, but prone to matrix effects. | |

| IDMS with ¹³C-labeled standard | Sediment | Pyrethroids | 87-93% | <15% | Corrects for matrix effects and analyte loss, providing higher accuracy and precision. | researchgate.net |

| Conventional LC/MS | Wastewater Effluent | Pyrethroids | Variable | Variable | Subject to significant signal suppression/enhancement. | acs.org |

| IDMS with D-labeled standard | Wastewater Effluent | Pyrethroids | 81-94% | Low | Improves accuracy and allows for quantification at very low (ng/L) levels. | acs.org |

Informing Environmental Management Strategies through Mechanistic Understanding from Isotopic Studies

Beyond simple quantification, this compound is a vital tool for elucidating the specific degradation pathways of the pesticide in the environment through a technique called Compound-Specific Isotope Analysis (CSIA). rsc.orgenviro.wiki CSIA works on the principle of kinetic isotope effects: chemical reactions, including those that break down pesticides, often proceed slightly faster for molecules containing lighter isotopes (¹²C) than for those with heavier isotopes (¹³C). mdpi.com This results in the remaining, undegraded pool of the pesticide becoming progressively enriched in the heavier isotope (¹³C). tersusenv.com

By measuring the change in the ¹³C/¹²C ratio of fenpropathrin over time in a field or lab setting, researchers can unequivocally demonstrate that degradation is occurring. copernicus.org Furthermore, different degradation mechanisms—such as microbial degradation, hydrolysis, or photolysis—can exhibit unique and predictable isotopic fractionation patterns. rsc.orgmdpi.com For instance, the breaking of a specific chemical bond by a particular microbial enzyme will produce a different isotopic signature than degradation caused by sunlight. enviro.wiki

This mechanistic insight is invaluable for environmental management. mdpi.com By identifying the dominant degradation pathways in a specific location, authorities can develop more effective and targeted remediation strategies. For example, if CSIA data show that microbial degradation is the primary route of attenuation, bioremediation strategies could be enhanced. Conversely, if photolysis is shown to be dominant, management practices might focus on maximizing sun exposure for contaminated soils or water. This level of mechanistic detail allows for a move beyond generic management to scientifically-informed, site-specific strategies. copernicus.orgresearchgate.net

Table 3: Illustrative Isotopic Enrichment Factors (ε) for Different Pesticide Degradation Pathways This table provides examples of how different degradation processes for various pesticides result in distinct carbon isotope fractionation, which is the foundational principle of CSIA. A more negative ε value indicates stronger fractionation.

| Pesticide Class | Degradation Pathway | Isotope Enrichment Factor (εC ‰) | Implication for Mechanistic Studies | Source |

| Organophosphate | Hydrolysis (Alkaline) | -1.0 to -11.5 | Allows differentiation from other pathways like biodegradation. | rsc.org |

| Phenylurea Herbicide | Biodegradation (Hydroxylation) | -1.7 to -5.1 | Can identify specific microbial degradation activities. | mdpi.com |

| Triazine Herbicide | Hydrolysis vs. Dealkylation | Different ε for C and N isotopes | Dual-isotope analysis can distinguish between competing degradation reactions. | mdpi.com |

| Pyrethroid (Hypothetical) | Biodegradation vs. Photolysis | Pathway-specific ε values | CSIA with this compound would enable quantification of the contribution of each pathway to overall degradation. | rsc.orgmdpi.com |

Future Research Directions and Methodological Advancements for Fenpropathrin 13c6 Studies

Development of Novel Isotopic Labeling Strategies for Pyrethroid Insecticides

The precision of environmental analysis and metabolic studies hinges on the quality and application of internal standards. Stable isotope-labeled compounds, like Fenpropathrin-13C6, are the gold standard for quantification in complex matrices, correcting for variations during sample preparation and analysis. acs.orgnih.govscholars.direct The development of isotopic labeling strategies is moving towards more complex and targeted approaches to answer increasingly sophisticated research questions.

Future strategies will likely focus on multi-element labeling (e.g., combining 13C, 15N, and 2H) to trace the transformation of different parts of the fenpropathrin (B1672528) molecule simultaneously. This approach can elucidate complex degradation pathways where the molecule is cleaved into multiple fragments. acs.org For instance, studies on the fungicide cyprodinil (B131803) have successfully used dual 13C and 14C labeling on different rings of the molecule to demonstrate its cleavage and subsequent independent binding of the moieties to humic acid in soil. acs.org

The synthesis of isotopically labeled standards for not just the parent compound but also its major metabolites is another critical frontier. researchgate.net This allows for a more comprehensive and quantitative assessment of the entire degradation cascade. The use of deuterium-labeled analogues of several pyrethroids has been shown to improve the accuracy of analytical methods for environmental samples. acs.orgnih.gov Specifically, fenpropathrin-d6 has been employed as a surrogate standard in the analysis of complex samples like wastewater and biosolids, highlighting the critical role of labeled analogues. acs.org The development of methods to create 13C-labeled standards, such as deltamethrin-phenoxy-13C6, serves as a template for producing a wider array of labeled pyrethroid metabolites. researchgate.net This enables researchers to track the formation and dissipation of transformation products in the environment with high accuracy.

| Isotopic Labeling Strategy | Purpose | Advantage | Example Application |

| Single Stable Isotope Labeling (e.g., 13C, 2H) | Internal standard for quantification; Tracer for metabolic studies. acs.orgacs.org | Corrects for matrix effects and instrumental variability, leading to high accuracy and low detection limits. nih.gov | Using this compound as an internal standard for quantifying fenpropathrin residues in soil and water samples via GC-MS or LC-MS/MS. acs.orgdokumen.pub |

| Multi-Element or Site-Specific Labeling | Elucidating complex degradation pathways by tracking different molecular fragments. | Provides detailed mechanistic insights into bond cleavage and molecular rearrangement during transformation. acs.org | Synthesizing fenpropathrin with 13C on the phenyl ring and 15N in the cyano group to track the fate of both moieties after ester hydrolysis. |

| Metabolite-Specific Isotope Labeling | Accurate quantification of key transformation products. | Allows for direct tracking and quantification of metabolite formation and degradation, creating a full mass balance. researchgate.net | Synthesizing 13C-labeled 3-phenoxybenzoic acid (a common pyrethroid metabolite) to study its persistence and further degradation in the environment. nih.gov |

| Compound-Specific Isotope Analysis (CSIA) | Identifying sources and transformation processes in the field by analyzing natural isotopic fractionation. mdpi.com | Can distinguish between degradation pathways (e.g., biotic vs. abiotic) and apportion sources without introducing artificial labels. | Measuring the natural 13C/12C ratio of fenpropathrin at a contaminated site to determine the extent of in-situ biodegradation. mdpi.com |

Integration with Advanced Omics Approaches for Deeper Mechanistic Insights into Environmental Transformations

The integration of stable isotope labeling with "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to understanding the environmental fate of this compound. nih.govmdpi.com This combination moves beyond simply measuring concentrations to revealing the underlying biological mechanisms of degradation and ecological response.

A key application is Stable Isotope Probing (SIP), which uses labeled compounds like this compound to identify the specific microorganisms responsible for its degradation within a complex environmental community. mdpi.com In a SIP study, the 13C from this compound is assimilated into the cellular components (DNA, RNA, proteins, lipids) of the degrading organisms. By extracting and analyzing these labeled biomolecules, researchers can pinpoint the key microbial players involved in the biotransformation process. mdpi.comresearchgate.net This approach has been successfully used to identify microbes that degrade other agricultural chemicals. researchgate.net

Metabolomics, when combined with 13C-labeled fenpropathrin, can definitively trace the metabolic pathways of degradation. As the labeled parent compound is broken down, the 13C signature is passed on to its successive metabolites. This allows for the unambiguous identification of novel or unexpected transformation products in complex sample extracts. science.gov Furthermore, proteomics can identify the specific enzymes, such as esterases and hydrolases, that are upregulated in microorganisms during the degradation of fenpropathrin, providing direct evidence of the catalytic machinery involved. nih.govresearchgate.net

| Omics Technique | Integration with this compound | Scientific Insight Gained |

| Metagenomics (via SIP) | The 13C label is incorporated into the DNA/RNA of microbes that metabolize this compound. | Identification of the specific genes and microbial species responsible for degrading fenpropathrin in a given environment (e.g., soil, sediment). mdpi.comresearchgate.net |

| Proteomics (via SIP) | The 13C label is incorporated into the proteins of active degrading organisms. | Identification of the key enzymes (e.g., hydrolases, esterases) and metabolic proteins directly involved in the fenpropathrin degradation pathway. researchgate.net |

| Metabolomics | The 13C label acts as a tracer, allowing for the unambiguous identification of downstream metabolites derived from fenpropathrin. | Elucidation of complete degradation pathways, discovery of novel or transient metabolites, and understanding the biochemical transformations. science.gov |

| Transcriptomics | Exposing a microbial community to this compound and analyzing the resulting gene expression (mRNA). | Reveals which degradation-related genes are actively switched on in response to the pesticide, providing insight into the regulatory networks of bioremediation. mdpi.com |

Sophisticated Computational Modeling and Simulation for Enhanced Environmental Fate Prediction

Computational modeling is an indispensable tool for predicting the environmental concentration, transport, and ultimate fate of pesticides. nibio.nobattelle.org Models such as the Pesticide Leaching Model (PELMO), MACRO, PEARL, and the Root Zone Water Quality Model (RZWQM) are used in regulatory risk assessment to simulate pesticide movement into groundwater and surface water. julienmoeys.infopensoft.netfraunhofer.defrontiersin.org The accuracy and predictive power of these models are critically dependent on high-quality input data, which are often derived from studies using isotopically labeled compounds like this compound.

Tracer studies with this compound provide precise measurements of fundamental parameters required by these models, including degradation half-lives (DT50) in soil and water, sorption coefficients (Kd or Koc) that describe its binding to soil particles, and the formation fraction of metabolites. nibio.no Because labeled compounds can be tracked at environmentally realistic concentrations, the data generated are more relevant and accurate for model parameterization than those from studies using high, artificial concentrations of non-labeled pesticides.

Looking forward, a more profound integration of molecular-level computational chemistry with field-scale environmental fate models is expected. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can simulate the interactions of fenpropathrin at the molecular level. nih.gov For example, DFT can be used to predict degradation reaction energetics, helping to identify the most likely transformation pathways, while MD can simulate the binding of fenpropathrin to soil organic matter or microbial enzymes. nih.gov The insights from these molecular simulations can be used to develop more mechanistically based and less empirical parameters for the larger-scale fate and transport models, ultimately enhancing their predictive accuracy for real-world scenarios.

| Modeling Approach | Function | Required Data from this compound Studies |

| Environmental Fate Models (e.g., FOCUS MACRO, PEARL, RZWQM) | Predict pesticide concentrations in soil, groundwater, and surface water by simulating transport and transformation processes (leaching, runoff, degradation). nibio.nojulienmoeys.infopensoft.net | - Degradation rates (DT50) in various matrices.- Formation fractions of transformation products.- Soil and sediment sorption coefficients (Kd, Koc). |

| Multimedia Fate Models | Assess the distribution of a chemical across different environmental compartments (air, water, soil, biota). julienmoeys.info | - Water solubility.- Vapor pressure.- Octanol-water partition coefficient (Kow).- Degradation rates in each compartment. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movement and interaction of atoms and molecules to understand binding mechanisms. nih.gov | - Precise molecular structure of fenpropathrin.- Data to validate simulated interactions (e.g., binding affinity to soil components). |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reaction pathways and stability. nih.gov | - Identification of transformation products to validate predicted degradation pathways.- Experimental reaction kinetics to compare with calculated energy barriers. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Fenpropathrin-13C6 to ensure high isotopic purity?

- Methodological Answer : Synthesis protocols should include isotopic labeling validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm >99% 13C incorporation. Use controlled reaction conditions (e.g., inert atmosphere, stoichiometric precision) to minimize isotopic dilution. Purification via column chromatography with solvent systems optimized for pyrethroid retention can reduce non-labeled byproducts. Calibrate instrumentation using certified reference materials (CRMs) to validate isotopic ratios .

Q. What analytical techniques are validated for quantifying this compound in soil and water matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. Prepare calibration curves using matrix-matched standards to account for ion suppression/enhancement. Validate limits of detection (LOD < 0.1 ppb) and recovery rates (70–120%) across replicates. Include quality controls (QCs) spiked with 13C-labeled internal standards to distinguish target analytes from background noise .

Q. How should controlled experiments assess isotopic effects on this compound’s photostability?

- Methodological Answer : Design parallel experiments comparing 13C-labeled and non-labeled Fenpropathrin under standardized UV irradiation. Monitor degradation kinetics using first-order rate constants and Arrhenius plots. Control variables like light intensity, wavelength, and matrix pH. Analyze isotopic fractionation via high-resolution MS to detect bond-specific stability differences .

Advanced Research Questions

Q. How can contradictory findings in this compound’s aerobic degradation pathways be resolved?

- Methodological Answer : Conduct meta-analyses of published degradation studies to identify methodological inconsistencies (e.g., microbial consortia, incubation temperatures). Replicate experiments using harmonized OECD 307 guidelines. Apply multivariate statistics (e.g., PCA) to isolate variables causing pathway divergence. Cross-validate metabolite identification via hybrid quadrupole-Orbitrap MS .

Q. What statistical methods address variability in this compound bioavailability across soil types?

- Methodological Answer : Use mixed-effects models to account for soil organic matter (SOM), cation exchange capacity (CEC), and pH variations. Perform batch sorption studies with Langmuir isotherms to quantify binding coefficients. Apply Monte Carlo simulations to predict bioavailability uncertainty ranges. Validate models with field samples analyzed via accelerated solvent extraction (ASE) .

Q. How to validate cross-contamination controls in multi-isotope tracer studies involving this compound?

- Methodological Answer : Implement isotopic fingerprinting (e.g., δ13C signatures) to trace contamination sources. Use blank spikes and procedural controls in every batch. Design spatial separation protocols for handling 13C and non-labeled analogs. Quantify cross-talk via interference checks in MS/MS transitions. Report contamination thresholds in line with ISO/IEC 17025 standards .

Data Interpretation and Reporting Guidelines

- Conflict Resolution : For contradictory results, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Disclose analytical uncertainties (e.g., ±5% isotope ratio precision) in supplemental materials .

- Reproducibility : Follow the "Triple-Check Rule": raw data validation, independent peer replication, and public deposition in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.